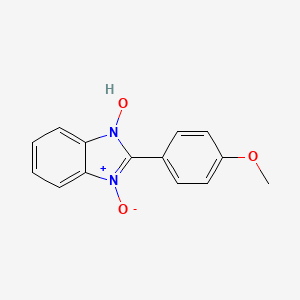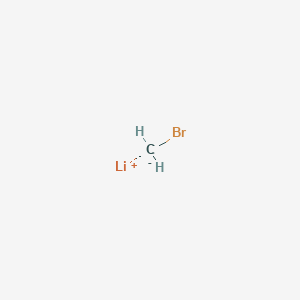![molecular formula C11H11NO6S2 B14350689 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid CAS No. 94196-29-9](/img/structure/B14350689.png)
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is a complex organic compound derived from naphthalene It features both hydroxyl and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Conditions often involve the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methanesulfonyl group.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a hydroxyl group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Different substitution pattern on the aromatic ring.
Uniqueness
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
94196-29-9 |
|---|---|
Formule moléculaire |
C11H11NO6S2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-19(14,15)12-9-4-2-3-7-5-8(20(16,17)18)6-10(13)11(7)9/h2-6,12-13H,1H3,(H,16,17,18) |
Clé InChI |
USGLJFDFJIFVHN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
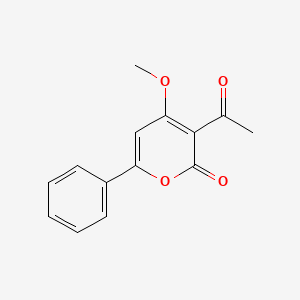
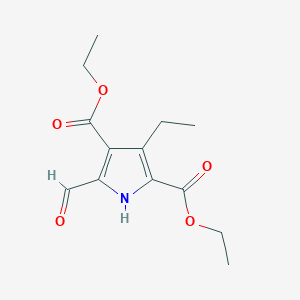
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
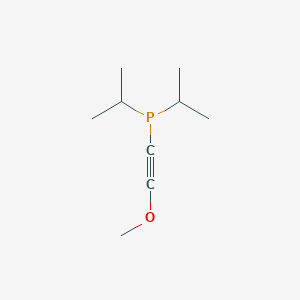
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
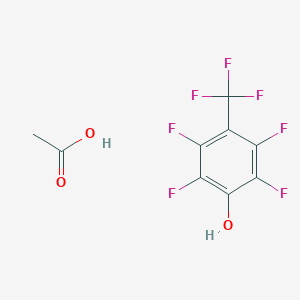
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
